Product packaging for Methyl 2-cyanoacrylate(Cat. No.:CAS No. 137-05-3)

Methyl 2-cyanoacrylate

Cat. No.: B1676136
CAS No.: 137-05-3
M. Wt: 111.10 g/mol
InChI Key: MWCLLHOVUTZFKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-cyanoacrylate (MCA) is the prototype molecule of the cyanoacrylate family of fast-acting adhesives, first synthesized in 1949 . Its strong, rapid polymerizing properties upon contact with moisture make it a compound of significant interest in various research and development fields . In industrial and materials science research, this compound serves as a critical tool for prototyping electronics, assembling model aircraft, and studying high-strength adhesive bonds for materials like metals, plastics, and rubber . Its rapid anionic polymerization mechanism, initiated by hydroxide ions present in ambient moisture, allows for the formation of long, strong polymer chains, creating a powerful bond within seconds . While its longer-chain homologues (e.g., butyl- or octyl-cyanoacrylate) are now preferred for clinical applications, this compound holds historical and research importance as the original compound that demonstrated the potential of cyanoacrylates in surgery . Current investigations into cyanoacrylate-based systems continue for applications such as smart drug delivery and engineered biomaterials . Researchers should note that this compound is a colorless liquid with low viscosity and a characteristic odor . It has a boiling point of approximately 117-120°F at 1.8 mmHg and a flash point of 174°F . Safety is paramount when handling this compound. The National Institute for Occupational Safety and Health (NIOSH) recommends a time-weighted average (TWA) exposure limit of 2 ppm (8 mg/m³) and a short-term exposure limit (STEL) of 4 ppm (16 mg/m³) . Vapors can be a strong irritant to the lungs and eyes, and the liquid can cause skin irritation and chemical burns . This product is strictly for Research Use Only (RUO). It is not intended for personal, household, medical, or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NO2<br>C5H5NO2<br>CH2=C(CN)COOCH3 B1676136 Methyl 2-cyanoacrylate CAS No. 137-05-3

Properties

IUPAC Name

methyl 2-cyanoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c1-4(3-6)5(7)8-2/h1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCLLHOVUTZFKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2, Array
Record name METHYL 2-CYANOACRYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20637
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name METHYL 2-CYANOACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25067-29-2
Record name Poly(methyl cyanoacrylate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25067-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4025589
Record name Methyl 2-cyanoacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4025589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Methyl 2-cyanoacrylate is a clear slightly yellow liquid. (NTP, 1992), Clear, colorless liquid with irritating, acrid odor; [ACGIH], COLOURLESS LIQUID., Clear to slightly yellow liquid with a characteristic odor., Colorless liquid with a characteristic odor.
Record name METHYL 2-CYANOACRYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20637
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methyl 2-cyanoacrylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/549
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name METHYL 2-CYANOACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name METHYL 2-CYANOACRYLATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/252
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Methyl-2-cyanoacrylate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0405.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

117 to 120 °F at 1.8 mmHg (NTP, 1992), 47 °C at 2 mm Hg, BP: 47-49 °C (0.33-0.36 kPa), 66 °C, 117-120 °F at 1.8 mmHg
Record name METHYL 2-CYANOACRYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20637
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name METHYL 2-CYANOACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1207
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name METHYL 2-CYANOACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name METHYL 2-CYANOACRYLATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/252
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Flash Point

174 °F (NIOSH, 2023), 82.78 °C (closed cup), 79 °C, 174 °F
Record name METHYL 2-CYANOACRYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20637
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name METHYL 2-CYANOACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1207
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name METHYL 2-CYANOACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name METHYL 2-CYANOACRYLATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/252
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Methyl-2-cyanoacrylate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0405.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Soluble or partially soluble in methyl ethyl ketone, toluene, DMF /dimethylformamide/, acetone, nitromethane, 30%
Record name METHYL 2-CYANOACRYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20637
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name METHYL 2-CYANOACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1207
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Methyl-2-cyanoacrylate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0405.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.1044 at 81 °F (NTP, 1992) - Denser than water; will sink, 1.1012 g/cu cm at 20 °C, Relative density (water = 1): 1.1, 1.1044 at 81 °F, (81 °F): 1.10
Record name METHYL 2-CYANOACRYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20637
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name METHYL 2-CYANOACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1207
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name METHYL 2-CYANOACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name METHYL 2-CYANOACRYLATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/252
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Methyl-2-cyanoacrylate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0405.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

Relative vapor density (air = 1): 3.8
Record name METHYL 2-CYANOACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.2 mmHg at 77 °F (NIOSH, 2023), 0.2 [mmHg], VP: <0.27 kPa at 25 °C, 0.2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 24, 0.2 mmHg at 77 °F, (77 °F): 0.2 mmHg
Record name METHYL 2-CYANOACRYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20637
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methyl 2-cyanoacrylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/549
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name METHYL 2-CYANOACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1207
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name METHYL 2-CYANOACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name METHYL 2-CYANOACRYLATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/252
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Methyl-2-cyanoacrylate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0405.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Clear, colorless liquid, Thick liquid

CAS No.

137-05-3, 25067-29-2
Record name METHYL 2-CYANOACRYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20637
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methyl cyanoacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mecrylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(methyl cyanoacrylate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025067292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-cyano-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl 2-cyanoacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4025589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mecrilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.796
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MECRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN7979561R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHYL 2-CYANOACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1207
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name METHYL 2-CYANOACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name METHYL 2-CYANOACRYLATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/252
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Acrylic acid, 2-cyano-, methyl ester
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/AS6ACFC0.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-40 °C
Record name METHYL 2-CYANOACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Advanced Polymerization Mechanisms and Kinetics of Methyl 2 Cyanoacrylate

Free Radical Polymerization Studies of Methyl 2-Cyanoacrylate

Copolymerization Studies with Vinyl Monomers (e.g., Methyl Methacrylate)

The copolymerization of this compound (M1) with vinyl monomers, particularly methyl methacrylate (MMA) (M2), has been a subject of significant research to modify the properties of the resulting polymer. Studies conducting radical copolymerization in benzene at 60°C with an azobisisobutyronitrile (AIBN) initiator have determined the reactivity ratios to be r1 = 0.25 and r2 = 0.04 nih.gov. These values indicate that the growing polymer chain ending in a this compound radical is four times more likely to react with a methyl methacrylate monomer than with another this compound monomer. Conversely, a growing chain ending in a methyl methacrylate radical is 25 times more likely to react with a this compound monomer than with another methyl methacrylate monomer.

This strong preference for cross-propagation over homopropagation is a clear indicator of a high tendency for alternation between the two monomer units in the polymer chain. The rates of copolymerization have been observed to decrease as the concentration of the cyanoacrylate monomer increases, a phenomenon attributed to this alternating behavior nih.gov.

Further research into similar systems, such as the copolymerization of n-butyl cyanoacrylate (BCA) and methyl methacrylate (MMA), corroborates these findings. For this system, the reactivity ratios were determined to be rBCA = 0.236 ± 0.042 and rMMA = 0.057 ± 0.008, again confirming a strong alternating tendency.

Monomer 1 (M1)Monomer 2 (M2)r1r2System Tendency
This compoundMethyl Methacrylate0.250.04Alternating
n-Butyl CyanoacrylateMethyl Methacrylate0.236 ± 0.0420.057 ± 0.008Alternating

Reactivity Ratios and Alternating Tendencies in Copolymer Systems

The product of the reactivity ratios (r1 * r2) for the this compound and methyl methacrylate system is 0.01, a value significantly less than 1. This provides strong quantitative evidence for the high alternating tendency of this copolymer system. The Alfrey-Price Q and e values, which describe the general reactivity and polarity of monomers, respectively, also support this observation. For this compound, reported values are Q = 17 and e = 2.48, indicating its high reactivity and electron-deficient nature, which promotes alternation with more electron-rich monomers like methyl methacrylate nih.gov.

The practical implication of this alternating tendency is the formation of a copolymer with a regular structure of alternating monomer units, which can significantly influence the material's physical and chemical properties compared to the respective homopolymers.

Influence of Environmental Factors on Polymerization Dynamics

Impact of Temperature and Humidity on Curing Processes

The polymerization of this compound is highly sensitive to environmental conditions, particularly temperature and humidity. Generally, an increase in temperature accelerates the curing process incurelab.compcbiochemres.com. Conversely, lower temperatures slow down the polymerization reaction incurelab.com. This is a critical consideration in applications where control over the curing time is necessary. While the molecular weight of the resulting poly(this compound) is not significantly affected by temperature, the rate of polymerization is nih.gov.

Humidity plays a crucial role as water molecules can act as initiators for the anionic polymerization of cyanoacrylates pcbiochemres.comincurelab.comchenso.com. Higher humidity levels lead to a faster curing process incurelab.comcolle21.com. The optimal ambient relative humidity for bonding is typically between 40% and 60% chenso.comcolle21.com. Below this range, the cure can be significantly slowed, while excessively high humidity can also lead to lower bond strength chenso.comcolle21.com.

Environmental FactorEffect on Curing ProcessOptimal Range
TemperatureHigher temperatures accelerate curing; lower temperatures slow it down.Application-dependent
Relative HumidityHigher humidity accelerates curing; lower humidity slows it down.40% - 60%

Role of Chemical Accelerators and Inhibitors in Polymerization Control

To precisely control the rapid polymerization of this compound, chemical accelerators and inhibitors are employed.

Accelerators are substances that increase the rate of polymerization. These are particularly useful in low humidity conditions or when bonding acidic surfaces that can inhibit the curing process pcbiochemres.comchenso.com. Various compounds can act as accelerators, including amines and certain crown ethers. The addition of an accelerator can reduce the bonding time to under two seconds.

Inhibitors are crucial for stabilizing the monomer and preventing premature polymerization during storage and handling. Both anionic and radical polymerization inhibitors are used.

Anionic Polymerization Inhibitors: Acidic compounds are effective inhibitors of the anionic polymerization of cyanoacrylates. These can range from weak acids, which slow down the polymerization, to strong acids that can completely halt it. Examples include sulfur dioxide, p-toluenesulfonic acid, and hydroquinone google.com.

Radical Polymerization Inhibitors: While less common for adhesive applications, radical polymerization can occur, especially at elevated temperatures or upon exposure to UV light. Phenolic compounds such as hydroquinone, p-methoxyphenol, and catechol are commonly used to prevent unwanted radical polymerization nih.gov.

It is important to note that some inhibitors, like 1,3-propanesultone, have been shown to have a negligible effect on the rate of radical polymerization at elevated temperatures, even at relatively high concentrations nih.gov.

Microstructural Analysis of Poly(this compound) Formation

Morphological Evolution during Polymerization

The morphology of the resulting poly(this compound) is influenced by the polymerization conditions. Scanning electron microscopy (SEM) has been utilized to study the morphological changes during the formation of cyanoacrylate polymer films pcbiochemres.com.

Studies on the polymerization of ethyl 2-cyanoacrylate, a closely related monomer, have shown that post-curing at elevated temperatures can alter the morphology of the polymer. For instance, nano-spheres that are present after curing at 25°C are not observed after post-curing at 90°C, indicating a significant change in the polymer structure. This post-curing process can also lead to a decrease in the percentage of higher molecular weight polymer chains due to an "unzipping" depolymerization mechanism, which in turn affects the mechanical properties of the material.

While detailed time-resolved studies on the morphological evolution of poly(this compound) specifically are limited, the available research on related cyanoacrylates suggests a dynamic process where the initial polymer formation is followed by potential reorganization and even degradation depending on the thermal history of the material.

Spectroscopic Characterization of Polymerization Evolution

The evolution of the polymerization of this compound can be meticulously monitored in real-time through various spectroscopic techniques. These methods provide invaluable insights into the reaction kinetics, the degree of monomer-to-polymer conversion, and the structural changes occurring during the process. Techniques such as Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are instrumental in this characterization.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for tracking polymerization kinetics by identifying and quantifying the consumption of specific chemical bonds. mdpi.com In the case of cyanoacrylate polymerization, the primary focus is on the C=C vinyl bond of the monomer, which is consumed as the polymer chain grows. mdpi.com

The progress of the reaction can be followed by monitoring the decrease in the intensity of absorption bands characteristic of the monomer's vinyl group. mdpi.com Concurrently, the appearance and growth of bands corresponding to the newly formed poly(this compound) backbone can be observed. For instance, studies on commercial ethyl 2-cyanoacrylate adhesives have demonstrated that a thin film can achieve 80-85% polymerization in ambient conditions within 6 hours, with the reaction continuing for up to 12-18 hours. researchgate.netsemanticscholar.org A rapid initial conversion is often observed, with as much as 60% of double bonds converting within the first two hours. mdpi.com

The degree of conversion (DC) is often calculated by comparing the change in the characteristic peak of the C=C bond against an internal reference peak that remains unchanged during the reaction, such as the C=O ester peak. researchgate.net The disappearance of certain peaks in the IR spectrum serves as direct evidence of the polymerization's progression. researchgate.netsemanticscholar.org

Table 1: Key FTIR Peaks for Monitoring this compound Polymerization

Wavenumber (cm⁻¹) Vibrational Mode Significance in Polymerization
~1636 C=C Stretch Monomer peak that decreases in intensity as polymerization proceeds. nih.gov
~1750 C=O Stretch Ester carbonyl group, often used as an internal standard as its concentration is stable. researchgate.net
~2250 C≡N Stretch Nitrile group, generally stable and can also serve as a reference.
~1320 CH₂ Wagging Can be used as a reaction peak to assess polymerization of methacrylates. nih.gov

This table is interactive. You can sort the columns by clicking on the headers.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that offers a non-invasive and non-destructive means to characterize the polymerization kinetics of cyanoacrylates. nih.govmdpi.com It is highly specific for chemical bonds and can be used to study the process in bulk or thin films. mdpi.comresearchgate.net Similar to FTIR, Raman spectroscopy tracks the conversion of the monomer by monitoring the intensity of the C=C stretching band. nih.gov

Research has shown that the polymerization process of cyanoacrylates consists of a fast initial phase followed by a slower phase. nih.govresearchgate.netresearchgate.net The rate and duration of these phases are highly dependent on factors such as the concentration of the cyanoacrylate. nih.govnih.gov For example, in one study, the evolution of the C=C intensity at approximately 1617 cm⁻¹ was used to characterize the polymerization rate. nih.gov This technique has been successfully employed to study the curing of cyanoacrylate-fumed fingerprints and the kinetics of cyanoacrylate-based adhesives, demonstrating its versatility. mdpi.comresearchgate.netresearchgate.net

Table 2: Characteristic Raman Peak for Cyanoacrylate Polymerization Monitoring

Wavenumber (cm⁻¹) Vibrational Mode Significance in Polymerization

This table is interactive. You can sort the columns by clicking on the headers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms, making it an excellent tool for characterizing the structure of the resulting polymer and, in some cases, the polymerization kinetics. Both ¹H and ¹³C NMR can be used to confirm the conversion of the monomer to the polymer. dtic.milresearchgate.net

Upon polymerization, the signals corresponding to the vinyl protons and carbons of the this compound monomer disappear, while new signals corresponding to the saturated backbone of the polymer appear. For instance, the characteristic chemical shifts of the vinyl protons in the monomer are replaced by broad signals corresponding to the methine and methylene protons in the polymer chain. High-resolution NMR can be used to investigate the chemical nature of the individual components and the final polymer structure. researchgate.net Pressure-controlled NMR spectroscopy is a promising method for studying polymers in different environments, which can provide insights into the polymerization process under various conditions. nih.gov

Table 3: Conceptual ¹H NMR Chemical Shift Changes During Polymerization

Proton Environment Monomer Chemical Shift (ppm) Polymer Chemical Shift (ppm) Change Upon Polymerization
Vinyl Protons (CH₂=) ~5.5 - 6.5 N/A Signals disappear completely.
Methylene Protons (-CH₂-) N/A Broad signal ~2.0 - 2.5 New broad signal appears.
Methine Proton (-CH-) N/A Broad signal ~4.0 - 4.5 New broad signal appears.

This table is interactive. You can sort the columns by clicking on the headers. Note: Specific ppm values can vary based on solvent and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for studying photopolymerization reactions. Anionic photopolymerization of this compound can be initiated by the photoinduced heterolysis of certain compounds, and this process can be monitored using UV-Vis spectroscopy. dtic.mil The technique measures the electronic transitions within a molecule. fiveable.me

Table 4: Application of UV-Vis Spectroscopy in Monitoring Initiated Polymerization

Monitored Species Spectroscopic Change Kinetic Information Derived
Photoinitiator (e.g., Eosin Y) Decrease in absorbance at its λmax (e.g., 523 nm). mit.edu Rate of initiator consumption, initiation kinetics.
Monomer (if conjugated) Decrease in absorbance corresponding to its electronic transitions. Rate of monomer consumption.

This table is interactive. You can sort the columns by clicking on the headers.

Degradation and Biotransformation Pathways of Poly Methyl 2 Cyanoacrylate

Hydrolytic Degradation Mechanisms in Aqueous Environments

In the presence of water or bodily fluids, PMCA undergoes hydrolytic degradation, a process significantly influenced by pH. afinitica.comjohnshopkins.edu The degradation proceeds via scission of the main polymer chain. afinitica.comjohnshopkins.eduscispace.com Studies conducted under both heterogeneous and homogeneous conditions have confirmed that the polymer breaks down through hydrolysis. afinitica.comjohnshopkins.edu The rate of this degradation is notably slower under neutral conditions compared to alkaline environments, where it is considerably accelerated. afinitica.comjohnshopkins.edu

Chemical Hydrolysis via Hydroxyl Ion Attack

The degradation of the poly(methyl 2-cyanoacrylate) backbone is initiated by the nucleophilic attack of hydroxyl ions (OH⁻). afinitica.com This process, which involves the hydrolytic scission of the polymer chain, is particularly prominent under alkaline conditions. afinitica.comjohnshopkins.edu The hydroxyl ion targets the polymer backbone, leading to chain cleavage. afinitica.com This mechanism is a key pathway for the breakdown of the polymer in aqueous media.

Reverse Knoevenagel Reaction Pathway

A proposed mechanism for the hydroxyl ion-initiated degradation is the reverse Knoevenagel reaction. afinitica.comresearchgate.net This pathway involves the attack of a hydroxyl ion on the polymer, leading to the formation of an intermediate that subsequently breaks down. afinitica.com This reaction effectively reverses the condensation process used to synthesize the monomer, resulting in the scission of the main polymer chain. afinitica.compcbiochemres.com

Formation of Formaldehyde (B43269) and Alkyl Cyanoacetate (B8463686) as Degradation Products

The hydrolytic degradation of poly(alkyl α-cyanoacrylates) ultimately yields two primary products: formaldehyde and the corresponding alkyl cyanoacetate. afinitica.comjohnshopkins.eduscispace.com In the case of poly(this compound), the products are formaldehyde and methyl cyanoacetate. The generation of formaldehyde has been consistently identified and confirmed through the preparation of its derivatives, such as 2,4-dinitrophenylhydrazine (B122626) and dimedone derivatives. afinitica.comscispace.com The amount of formaldehyde released can be quantified to study the kinetics of the degradation process. afinitica.comresearchgate.net As the polymer chain breaks down, methyl cyanoacetate is also formed as a final product. afinitica.comjohnshopkins.edu

Table 1: Products of Hydrolytic Degradation of Poly(this compound)

Degradation PathwayInitiating AgentKey Products
Chemical Hydrolysis / Reverse Knoevenagel ReactionHydroxyl Ion (OH⁻)Formaldehyde, Methyl Cyanoacetate

Enzymatic Degradation Processes

In addition to chemical hydrolysis, poly(this compound) is also susceptible to enzymatic degradation. This biodegradation pathway primarily involves the hydrolysis of the ester side chains, a process catalyzed by specific enzymes present in biological systems. nih.gov

Esterase-Catalyzed Cleavage of Polymer Chains

Enzymes, particularly esterases, play a significant role in the biotransformation of PMCA. nih.gov These enzymes catalyze the hydrolysis of the ester bonds in the polymer's side chains. researchgate.netnih.gov This enzymatic action leads to the cleavage of the methyl ester group from the polymer backbone. nih.gov The process is a form of surface erosion, where the enzyme acts on the accessible ester linkages of the polymer. nih.gov

Formation of Polycyanoacrylic Acid and Corresponding Alcohol

The esterase-catalyzed hydrolysis of the side chains of poly(this compound) results in the formation of two main products: poly(cyanoacrylic acid) and the corresponding alcohol, which in this case is methanol. researchgate.netnih.gov The resulting poly(cyanoacrylic acid) is a water-soluble polymer, which facilitates its elimination from the body. nih.gov This enzymatic pathway represents a different degradation mechanism from the main-chain scission observed in chemical hydrolysis. researchgate.netnih.gov

Table 2: Products of Enzymatic Degradation of Poly(this compound)

Degradation PathwayCatalyzing EnzymeKey Products
Side-Chain HydrolysisEsterasePoly(cyanoacrylic acid), Methanol

Factors Influencing Degradation Rate

The degradation of poly(this compound) and its homologs is not a static process; rather, it is dynamically influenced by a range of chemical and physical factors. The rate of hydrolytic scission of the polymer chain is dictated by the polymer's intrinsic chemical structure as well as the external environmental conditions it is exposed to. Understanding these factors is critical for predicting the material's behavior in biomedical and industrial applications.

The length of the alkyl ester side chain on the cyanoacrylate monomer unit is a primary determinant of the polymer's degradation rate. Research consistently shows that the rate of degradation is inversely proportional to the length of the alkyl side chain. afinitica.comjohnshopkins.eduresearchgate.net Polymers with shorter side chains degrade more rapidly than those with longer ones.

This trend is attributed to the increasing hydrophobicity conferred by longer alkyl groups, which impedes water penetration into the polymer matrix—a necessary step for the hydrolytic degradation mechanism. Consequently, poly(this compound), with the shortest methyl group, exhibits the fastest degradation. As the homologous series is ascended to ethyl, butyl, and octyl cyanoacrylates, the degradation rate progressively decreases. afinitica.comjohnshopkins.edu For instance, in one study, poly(butyl cyanoacrylate) (PBCA) nanoparticles showed 88% degradation after 48 hours, whereas poly(octyl cyanoacrylate) (POCA) nanoparticles degraded by only 3% in the same timeframe. nih.gov This slower degradation of higher homologs is also associated with lower tissue toxicity, as the slower release of degradation products like formaldehyde allows for more efficient metabolic processing by surrounding tissues. afinitica.comresearchgate.net

Table 1: Influence of Alkyl Side Chain on Relative Degradation Rate of Poly(alkyl cyanoacrylates)
PolymerAlkyl Side ChainRelative Degradation RateSupporting Evidence
Poly(this compound)-CH₃FastestDegrades at a considerably faster rate than butyl derivative. afinitica.com
Poly(ethyl 2-cyanoacrylate)-CH₂CH₃FastLower alkyl homologues show higher degradation rates. researchgate.net
Poly(butyl 2-cyanoacrylate)-(CH₂)₃CH₃ModerateDegraded by 88% in 48 hours. nih.gov
Poly(octyl 2-cyanoacrylate)-(CH₂)₇CH₃SlowDegraded by only 3% in 48 hours. nih.gov

The physical form of the polymer significantly impacts its degradation kinetics, primarily through the available surface area for hydrolysis. nih.gov Degradation of poly(alkyl cyanoacrylates) is predominantly a surface erosion process. nih.gov Therefore, a larger surface-area-to-volume ratio facilitates a more rapid breakdown.

Research has shown that the apparent form of the polymer greatly affects the degradation rate; for example, powdery polymers degrade much more quickly than solid films. researchgate.net This is because the powder form presents a vastly larger collective surface area for the surrounding aqueous medium to interact with. Similarly, nanoparticles, which are engineered to have a high specific surface area, are more susceptible to degradation than bulk materials. nih.gov This principle is critical in applications like drug delivery, where the degradation rate of nanoparticles must be precisely controlled.

The initial molecular weight of poly(this compound) is another crucial factor governing its degradation. Studies have indicated that polymers with a lower initial molecular weight tend to degrade faster. researchgate.net This is because shorter polymer chains have a higher proportion of chain ends, which are often the initial sites for the unzipping depolymerization process.

The degradation process itself leads to a significant reduction in the polymer's molecular weight over time. afinitica.comafinitica.com When dissolved in organic solvents, high-molecular-weight poly(alkyl cyanoacrylates) can degrade rapidly within hours, replaced by a much lower-molecular-weight material. afinitica.com This occurs via a base-catalyzed unzipping from the chain terminus. afinitica.com Even in the solid state, a substantial decrease in molecular weight is observed over longer periods. afinitica.com The molecular weight distribution also plays a role; a broader distribution may lead to a more heterogeneous degradation pattern as lower-molecular-weight fractions degrade first. nih.gov

The degradation of poly(this compound) is highly sensitive to the pH of the surrounding medium. The hydrolytic process is significantly accelerated under alkaline (basic) conditions. afinitica.comjohnshopkins.edu In homogeneous solutions under alkaline conditions, the degradation rate is considerably higher than under neutral conditions. afinitica.comjohnshopkins.edu Conversely, acidic conditions inhibit the degradation process. afinitica.com This is because the degradation mechanism involves a base-catalyzed hydrolytic scission of the polymer chain. afinitica.comafinitica.com For instance, poly(butyl cyanoacrylate) nanoparticles are stable at a low pH of 4 but degrade rapidly at a physiological pH of 7.4. nih.gov

Table 2: Effect of pH on the Degradation of Poly(butyl cyanoacrylate) Nanoparticles
pH ConditionRelative StabilityObserved Half-Life
pH 4.0High (Stable)144 days
pH 5.5Moderate7 days
pH 7.4Low (Rapid Degradation)3 days

Data derived from studies on PBCA nanoparticles. nih.gov

Temperature also plays a conventional role in degradation kinetics. Increased temperature accelerates the rate of chemical reactions, including the hydrolysis of the polymer backbone. Poly(ethyl 2-cyanoacrylate), for example, begins to degrade around its glass transition temperature of approximately 150°C. nih.gov In solution, heating a sample of poly(ethyl α-cyanoacrylate) at 80°C for 24 hours resulted in a measurable decrease in its number-average molecular weight. afinitica.com

In Vitro and In Vivo Degradation Studies

The environment in which degradation occurs—whether in a controlled laboratory setup (in vitro) or within a biological system (in vivo)—profoundly affects the process. A key distinction in in vitro studies is between homogeneous and heterogeneous systems.

The degradation kinetics of poly(alkyl cyanoacrylates) differ markedly between homogeneous and heterogeneous systems, a distinction highlighted in early kinetic studies. afinitica.comjohnshopkins.edu

Homogeneous Systems: In a homogeneous system, the polymer is fully dissolved in a solvent. Under these conditions, especially in the presence of even weak or adventitious bases, degradation can be extremely rapid. afinitica.com The polymer chains are fully exposed to the solvent and any catalytic species, leading to a swift decrease in molecular weight over a few hours. afinitica.com This process is characterized by an equilibrium between depolymerization (unzipping from chain ends) and repolymerization, which results in a new, much lower-molecular-weight polymer. afinitica.com

Heterogeneous Systems: In a heterogeneous system, the solid polymer is in contact with a liquid phase (e.g., water or a buffer solution), which is more representative of its use as a tissue adhesive or in nanoparticle formulations. Here, degradation is much slower because it is limited to the surface of the polymer. afinitica.comresearchgate.net The process is governed by the rate of water diffusion into the polymer and the subsequent surface erosion. nih.gov For example, poly(α-cyanoacrylates) degrade slowly when the solid polymer is extracted with distilled water. afinitica.com While the underlying hydrolytic mechanism is the same, the rate is limited by the physical accessibility of the polymer chains.

Degradation in Biological Media and Tissue Environments

The degradation of poly(this compound) (PMCA) and other poly(alkyl cyanoacrylates) (PACAs) in biological media and tissue environments is a complex process governed by both hydrolytic and enzymatic pathways. The rate and mechanism of degradation are significantly influenced by the physiological environment, the specific alkyl chain length of the cyanoacrylate monomer, and the physical form of the polymer.

The primary mechanism of degradation for PACAs in aqueous environments, including biological fluids, is hydrolysis. This process involves the cleavage of the polymer backbone, leading to the formation of formaldehyde and poly(this compound) acid. Another identified degradation pathway is the hydrolysis of the ester bond, which is catalyzed by enzymes. nih.gov The degradation process begins with the absorption of water, followed by the hydrolytic cleavage of polymer chains. poly-med.com

In vivo studies have confirmed this degradation pathway. When Carbon-14 labeled poly(this compound) was implanted in dogs, radioactivity was later detected in the urine, indicating that the polymer was degraded into water-soluble metabolites that could be excreted. nih.gov The degradation products identified were primarily urea (B33335) and nitrates. nih.gov

The rate of degradation is inversely related to the length of the alkyl side chain of the polymer. Polymers with shorter alkyl chains, such as poly(this compound) and poly(ethyl cyanoacrylate), degrade more rapidly than those with longer chains like poly(butyl cyanoacrylate) (PBCA) and poly(octyl cyanoacrylate) (POCA). nih.govresearchgate.net This difference in degradation rate has been demonstrated both in vitro and intracellularly. nih.govbohrium.com For instance, within a 24-hour period inside cells, PBCA nanoparticles show significant degradation and release of their contents, while POCA nanoparticles remain largely intact. nih.govbohrium.com

The degradation of PACA nanoparticles is also pH-dependent. Studies on PBCA nanoparticles have shown that their degradation is more rapid at a physiological pH of 7.4 compared to more acidic conditions. nih.gov

Interactive Data Table: Degradation of Poly(alkyl cyanoacrylate) Nanoparticles

The following table summarizes the degradation rates of different PACA nanoparticles under various conditions.

Polymer NanoparticleConditionTimeDegradation (%)Half-lifeReference
PBCA Intracellular24 hoursSignificant- nih.govbohrium.com
POCA Intracellular24 hoursMinimal- nih.govbohrium.com
PBCA pH 7.448 hours88%25 hours nih.gov
POCA pH 7.448 hours3%~500 hours nih.gov
P(BCA/OCA) copolymer pH 7.448 hours45%- nih.gov

The degradation process is not only a chemical phenomenon but also involves biological interactions. When nanoparticles are introduced into a biological medium like blood plasma, proteins immediately adsorb to their surface, forming a "protein corona". nih.govnih.gov This protein layer can influence the nanoparticle's stability, aggregation, and interaction with cells, thereby affecting its degradation and biodistribution. nih.govumich.edu The composition of this protein corona is dynamic and depends on the physicochemical properties of the nanoparticle surface. nih.govbeilstein-journals.org

Enzymatic activity plays a crucial role in the biotransformation of PACAs. Esterases present in tissues and biological fluids can catalyze the hydrolysis of the ester bonds in the polymer backbone, accelerating the degradation process. nih.govresearchgate.net The enzymatic hydrolysis of polymeric biomaterials is a multi-step process that includes the diffusion of the enzyme to the polymer surface, adsorption, catalysis of the hydrolysis reaction, and finally, the diffusion of soluble degradation products away from the material. core.ac.uk Studies with poly(isobutyl cyanoacrylate) nanoparticles in the presence of rat liver microsomes showed that ester hydrolysis is enzymatically catalyzed, in contrast to the formaldehyde-producing pathway. nih.gov

The physical form of the polymer also significantly impacts its degradation rate. For example, powdery forms of PACAs degrade much more rapidly than polymer films due to their higher surface-area-to-volume ratio, which allows for greater exposure to the surrounding aqueous and enzymatic environment. researchgate.netkist.re.kr

Histological studies of tissue response to PACA implants show that the degradation products can elicit a cellular response. The release of formaldehyde, a known cytotoxic compound, is a key consideration. researchgate.netkist.re.kr However, the amount of formaldehyde released is not always directly proportional to the degradation rate of the polymer. researchgate.netkist.re.kr Polymers with longer alkyl side groups, such as octyl cyanoacrylate, tend to release lower amounts of formaldehyde upon degradation and exhibit higher cell viability in culture experiments. researchgate.netkist.re.kr

Toxicological Profiles and Biocompatibility Research of Methyl 2 Cyanoacrylate

In Vitro Cytotoxicity Assessments

In vitro studies are fundamental in determining the potential toxicity of a substance at the cellular level. For Methyl 2-cyanoacrylate, these assessments have provided critical insights into its effects on various cell types.

Direct Contact Assays on Cell Cultures (e.g., Osteoblasts, Fibroblasts)

Direct contact assays involve placing the material directly onto a cultured cell monolayer to observe its immediate cytotoxic effects. Studies utilizing this method have consistently demonstrated the cytotoxicity of this compound.

When tested on human oral osteoblast cells, this compound induced the formation of an inhibition zone, indicating cell death in the area immediately surrounding the adhesive researchgate.nethsforum.com. Similar cytotoxic effects have been observed in direct contact studies with fibroblast cell cultures ekb.eg. These assays reveal that substances leaching from the polymerized this compound are detrimental to the viability of cells in direct proximity.

Evaluation of Inhibition Zones and Cell Viability (e.g., MTT Assay)

The formation of inhibition zones is a key indicator of cytotoxicity in direct contact assays. For this compound, studies have reported the formation of inhibitory zones ranging from 200 to 500 μm around the material when in contact with osteoblast cells researchgate.nethsforum.com. This zone represents the area where cell lysis and death have occurred due to the toxic effects of the compound.

To quantify cell viability more precisely, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of their viability. In a study comparing this compound with a control group on human osteoblast cell cultures, the MTT assay revealed a significant difference in optical densities, confirming the cytotoxic nature of this compound researchgate.nethsforum.com. The principle of the MTT assay relies on the capacity of living cells to convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals through the action of mitochondrial dehydrogenases nih.gov.

Cell Viability of Osteoblasts in Direct Contact with Cyanoacrylates

GroupDescriptionInhibition ZoneCell Viability (MTT Assay)
CA1This compound200-500 μmSignificantly lower than control
CA2Ethyl 2-cyanoacrylate200-500 μmNot significantly different from control
CA3Control (no cyanoacrylate)No inhibition zoneBaseline

Comparative Cytotoxicity with Other Alkyl Cyanoacrylates

Research has shown that the cytotoxicity of alkyl cyanoacrylates is related to the length of their alkyl chain. Shorter-chain derivatives, such as this compound, have been found to be more histotoxic than their longer-chain counterparts like butyl and octyl cyanoacrylates nih.govnih.gov.

The higher toxicity of shorter-chain cyanoacrylates is attributed to their faster degradation, which leads to a higher concentration of cytotoxic degradation products, namely formaldehyde (B43269) and cyanoacetate (B8463686) nih.govnih.gov. In vitro studies comparing different alkyl cyanoacrylates have demonstrated that lower alkyl homologues exhibit higher tissue toxicity researchgate.netnih.gov. For instance, one study found that while both methyl and ethyl 2-cyanoacrylate produced similar inhibition zones, cell viability testing using the MTT assay indicated that ethyl 2-cyanoacrylate was less cytotoxic than this compound ekb.eg. This suggests that even among the shorter-chain variants, an increase in the alkyl chain length can mitigate cytotoxic effects.

In Vivo Biocompatibility and Tissue Response Studies

In vivo studies provide a more comprehensive understanding of a material's biocompatibility by examining the complex interactions within a living organism.

Inflammatory and Necrotic Effects in Tissue

The in vivo application of this compound has been associated with significant inflammatory responses and tissue necrosis. The degradation of this compound into formaldehyde and cyanoacetate is a primary driver of this histotoxicity nih.govcardiolinkgroup.com.

Studies have shown that shorter-chain cyanoacrylates, including the methyl derivative, induce a more severe acute inflammatory reaction compared to longer-chain variants nih.govnih.gov. This inflammatory response can be characterized by the presence of neutrophils, exudate, and a chronic foreign body giant cell reaction nih.gov. The exothermic nature of the polymerization reaction of cyanoacrylates can also contribute to tissue damage, although this is a factor for all cyanoacrylates mdpi.com. In some animal models, the application of this compound has been shown to cause vascular necrosis specialchem.com.

Histological Findings of Cyanoacrylate Derivatives in Tissue

Cyanoacrylate DerivativeInflammatory ResponseTissue NecrosisForeign Body Reaction
Methyl/Ethyl 2-cyanoacrylateSevere acute inflammationPresentChronic giant cell reaction
Butyl 2-cyanoacrylateMild acute inflammationMinimalMild foreign body reaction

Inhibition of Healing Processes

The pronounced cytotoxicity and inflammatory response associated with this compound can interfere with and inhibit the normal wound healing process. While cyanoacrylates, in general, can act as a barrier to infection, the chemical properties of the methyl derivative are often detrimental to tissue repair.

The accumulation of toxic byproducts from the rapid degradation of this compound can disrupt healing cardiolinkgroup.com. The intense inflammatory reaction and tissue necrosis it causes are counterproductive to the formation of healthy granulation tissue and re-epithelialization, which are critical stages of wound healing. Although some studies suggest that cyanoacrylates with longer carbon chains can promote a less intense and more organized inflammatory reaction, leading to better healing outcomes, the shorter-chain methyl variant is generally considered too histotoxic for optimal wound repair nih.gov. The use of excessive quantities of cyanoacrylate has been reported to retard healing.

Long-Term Histopathological Evaluations

Long-term histopathological evaluations of this compound have raised concerns, particularly regarding its use in clinical applications when compared to longer-chain cyanoacrylates. Shorter-chain derivatives, such as this compound, have demonstrated a higher degree of histotoxicity. nih.gov Studies have shown that the degradation of this compound polymers can lead to a more pronounced inflammatory response in tissues. nih.gov

In comparative studies, the implantation of this compound has been associated with acute inflammation, tissue necrosis, and a chronic foreign body giant cell reaction. nih.gov The faster degradation rate of shorter-chain cyanoacrylates results in a higher concentration of degradation byproducts, which are believed to contribute to the observed tissue toxicity. nih.gov While some of these inflammatory reactions may resolve over time, the initial severe tissue response has limited the long-term clinical use of this compound in favor of more biocompatible, longer-chain alternatives like butyl and octyl cyanoacrylates.

Systemic Toxicological Considerations

Sensitization Potential (e.g., Skin Allergy, Asthma-like Allergy)

This compound is recognized as a sensitizing agent, capable of inducing both skin and respiratory hypersensitivity reactions. nj.govbmj.comscilit.com Occupational exposure is a primary route for sensitization.

Skin Sensitization: Prolonged or repeated skin contact with this compound can lead to the development of allergic contact dermatitis. nj.gov Once an individual is sensitized, even very low future exposures can trigger an allergic reaction, characterized by itching and a skin rash. nj.gov

Respiratory Sensitization: Inhalation of this compound vapors can cause an asthma-like allergy. nj.govbmj.com This occupational asthma is a significant concern for workers who are regularly exposed to the adhesive. oup.comnih.gov The development of this allergic response can lead to asthma attacks with symptoms such as shortness of breath, wheezing, coughing, and chest tightness upon subsequent exposure. nj.gov The humidity of the working environment may play a role, with lower humidity potentially increasing the risk of sensitization to cyanoacrylates due to a lower tendency of the monomers to polymerize in the air. oup.com

Type of SensitizationHealth EffectKey Findings
SkinAllergic Contact DermatitisRepeated contact can lead to skin allergy, causing itching and rash upon re-exposure. nj.gov
RespiratoryAsthma-like AllergyInhalation of vapors can induce occupational asthma with classic symptoms upon future exposure. nj.govbmj.comnih.gov

Mutagenicity Studies (e.g., Ames Test with Salmonella Typhimurium)

This compound has been shown to possess mutagenic properties in in-vitro studies. The most common assay used to determine this is the Ames test, which utilizes strains of the bacterium Salmonella typhimurium to detect the potential of a chemical to cause mutations in DNA.

Research has demonstrated that this compound adhesives are mutagenic in Salmonella typhimurium strain TA100. nih.govnih.gov This mutagenic effect was observed both with and without the presence of a metabolic activation system (S9 mix), indicating that the compound is a direct-acting mutagen. nih.gov Furthermore, studies have specifically identified the vapors from the this compound monomer as being responsible for the mutagenic effect. nih.gov These findings suggest that exposure to this compound vapors may pose a genotoxic risk. researchgate.net

Test SystemStrainMetabolic ActivationResult
Ames TestSalmonella typhimurium TA100With and Without S9 MixMutagenic nih.gov
Vapor Spot TestSalmonella typhimurium TA100Not ApplicableMutagenic nih.gov

Carcinogenic Potential and Regulatory Bans on Clinical Use

The carcinogenic potential of this compound has not been definitively established through long-term animal studies. nj.gov While some sources indicate that it is not expected to be carcinogenic, the lack of comprehensive long-term carcinogenicity data remains a significant gap in its toxicological profile. who.intindustrialchemicals.gov.au The International Agency for Research on Cancer (IARC) has not classified this compound in terms of its carcinogenicity to humans.

Concerns about the histotoxicity of shorter-chain cyanoacrylates, including this compound, have led to limitations in their clinical use. The rapid degradation of these compounds and the subsequent inflammatory tissue reactions are primary factors in the preference for longer-chain, more biocompatible cyanoacrylates in surgical and dental applications. However, there is no evidence of specific regulatory bans on the clinical use of this compound directly due to its carcinogenic potential.

Occupational Exposure Risks and Health Impacts

Occupational exposure to this compound presents several health risks, primarily through inhalation of its vapor and direct contact with the skin and eyes. nj.gov The main health effects are irritation and sensitization. who.int

Workers in industries where this compound is used, such as in the assembly of electronics, manufacturing of plastics, and in the cosmetic industry for nail applications, are at risk of exposure. oup.com The health impacts of this exposure can be acute or chronic.

Acute Effects: Short-term exposure to this compound vapors can cause irritation to the eyes, nose, and throat, leading to symptoms like coughing and wheezing. nj.gov Direct contact can irritate and burn the skin and eyes. nj.gov Human studies have shown that nasal irritation can occur at concentrations of around 3 ppm, with eye irritation at 5 ppm. cdc.gov

Chronic Effects: The most significant long-term health impact of occupational exposure is the development of sensitization, leading to allergic contact dermatitis and occupational asthma, as detailed in section 4.3.1.

To mitigate these risks, several occupational safety and health organizations have established exposure limits.

OrganizationExposure Limit
National Institute for Occupational Safety and Health (NIOSH)TWA: 2 ppm (8 mg/m³), STEL: 4 ppm (16 mg/m³) cdc.govwikipedia.org
American Conference of Governmental Industrial Hygienists (ACGIH)TWA: 2 ppm, STEL: 4 ppm osha.gov

TWA (Time-Weighted Average) is the average exposure over an 8-hour workday. STEL (Short-Term Exposure Limit) is a 15-minute TWA that should not be exceeded at any time during a workday.

Advanced Biomedical and Pharmaceutical Research Applications of Methyl 2 Cyanoacrylate Polymers

Historical Context and Limitations in Clinical Use

Methyl 2-cyanoacrylate, one of the first cyanoacrylate esters to be synthesized, was initially explored for its potential as a tissue adhesive in surgical settings. However, early clinical investigations and preclinical studies quickly revealed significant drawbacks associated with its use. The primary concern that emerged was its notable histotoxicity.

In comparative studies, shorter-chain cyanoacrylate derivatives, such as methyl and ethyl 2-cyanoacrylate, were found to be histotoxic. nih.gov Animal studies demonstrated that the application of this compound to tissues resulted in severe adverse effects. For instance, one study comparing ethyl-2-cyanoacrylate (a short-chain derivative similar to this compound) with a longer-chain butyl-2-cyanoacrylate in rabbits found that the former induced a severe acute inflammatory reaction, tissue necrosis, and a chronic foreign body giant cell reaction. nih.gov In contrast, the longer-chain adhesive elicited only a mild inflammatory response. nih.gov

These findings were consistent with other research that identified a range of adverse effects associated with short-chain cyanoacrylates. These included acute vascular inflammation, followed by a foreign-body granulomatous reaction with macrophage infiltration and the formation of multinucleated giant cells. researchgate.net Cytotoxicity studies on human oral osteoblast cells also indicated that this compound was significantly more toxic than ethyl 2-cyanoacrylate, causing zones of cell death. nih.gov The observed tissue responses were a significant limiting factor in the clinical utility of this compound.

Below is a comparative table of the histotoxicity observed in short-chain versus long-chain cyanoacrylates based on preclinical studies.

Adverse EffectMethyl/Ethyl 2-Cyanoacrylate (Short-Chain)Butyl/Octyl 2-Cyanoacrylate (Long-Chain)
Acute Inflammation SevereMild
Tissue Necrosis PresentMinimal to None
Foreign Body Reaction Chronic and SevereMild
Seroma Formation ObservedNot typically observed

The diminished use of short side-chain cyanoacrylates like this compound in internal medical applications can be attributed to two main factors: the rapid degradation of the polymer and the inherent brittleness of the adhesive bond. nih.govnih.govnih.gov

The toxicity of short-chain cyanoacrylates is primarily linked to their degradation products. researchgate.net These polymers degrade relatively quickly in an aqueous physiological environment, breaking down into cyanoacetate (B8463686) and formaldehyde (B43269). nih.govresearchgate.net Both of these by-products are cytotoxic and can lead to significant tissue inflammation and necrosis. researchgate.net Monomers with shorter alkyl chains, such as methyl and ethyl, degrade more rapidly than those with longer chains. nih.gov This rapid degradation leads to a higher localized concentration of the toxic by-products, exacerbating the inflammatory response and impeding the healing process. nih.gov This inherent cytotoxicity has led to the decreased recommendation of short-chain cyanoacrylates for medical applications. nih.gov

Another significant limitation of early cyanoacrylate adhesives was the brittleness of the cured polymer. pcbiochemres.comraajournal.com The rigid nature of the adhesive bond lacked the flexibility to accommodate the natural movement of tissues, leading to mechanical failure of the bond and potential damage to surrounding tissues. This lack of flexibility made them unsuitable for applications on dynamic tissues or in areas subject to movement. pcbiochemres.com

Research into Modified this compound Formulations

Recognizing the limitations of early this compound formulations, researchers have explored various strategies to modify the polymer to improve its properties for biomedical applications. These efforts have primarily focused on increasing flexibility, controlling the degradation rate to minimize toxicity, and developing novel curing mechanisms.

To address the issue of brittleness, a primary strategy has been the incorporation of plasticizers into the cyanoacrylate formulation. specialchem.comaustendirect.co.uk Plasticizers are additives that increase the flexibility and reduce the brittleness of the cured polymer by reducing the intermolecular forces between the polymer chains. ijiert.org Common classes of plasticizers explored for use with cyanoacrylates include phthalates, adipates, sebacates, and citrates. raajournal.comaustendirect.co.uk

Research has shown that the effectiveness of a plasticizer is dependent on its molecular weight and polarity, which influence its compatibility with the polar poly(this compound) polymer. radtech2020.com Plasticizers with lower molecular weight and higher polarity have been found to be more effective at increasing the flexibility of the cured adhesive. radtech2020.com The addition of plasticizers can significantly increase the elongation at break of the polymer, a key measure of its flexibility. radtech2020.com However, the addition of plasticizers can also impact other properties, such as bond strength, which necessitates a careful balance in the formulation. radtech2020.com Another approach to enhance flexibility is the development of blends with more inherently flexible polymers. mdpi.com

The following table presents data on the effect of different plasticizers on the flexibility of a cyanoacrylate adhesive, as measured by the elongation at break.

PlasticizerTypeElongation at Break (%)
None (Control)-< 5%
Dimethyl AdipateAdipate35%
Di(2-ethylhexyl) AdipateAdipate125%
Acetyl Triethyl CitrateCitrate80%

A key focus of research has been to control the degradation rate of cyanoacrylate polymers to minimize the release of cytotoxic by-products, namely formaldehyde and cyanoacetate. elsevier.comafinitica.com The primary strategy to achieve this has been to synthesize cyanoacrylate monomers with longer alkyl side-chains. nih.gov

Studies have demonstrated that as the length of the alkyl chain increases, the rate of polymer degradation decreases. elsevier.comafinitica.com This is because the longer alkyl groups provide a greater steric hindrance and a more hydrophobic character to the polymer, making it less susceptible to hydrolysis. nih.gov Consequently, longer-chain cyanoacrylates, such as butyl and octyl cyanoacrylate, release formaldehyde at a much slower rate compared to methyl and ethyl cyanoacrylate. nih.gov This slower release allows the surrounding tissues to metabolize and clear the toxic by-products more effectively, resulting in a significantly reduced inflammatory response and improved biocompatibility. nih.gov

Another approach to control degradation involves the copolymerization of this compound with other monomers. For example, copolymerization with methyl methacrylate has been shown to alter the degradation behavior of the resulting polymer. researchgate.netsemanticscholar.org The degradation rate can also be influenced by the physical form of the polymer; for instance, powdery polymers have been observed to degrade more quickly than solid films. researchgate.net

The table below illustrates the difference in formaldehyde release from the degradation of various poly(alkyl cyanoacrylate)s.

Cyanoacrylate PolymerAlkyl Chain LengthRelative Formaldehyde Release Rate
Poly(this compound)C1High
Poly(ethyl 2-cyanoacrylate)C2Moderate-High
Poly(n-butyl 2-cyanoacrylate)C4Moderate-Low
Poly(n-octyl 2-cyanoacrylate)C8Low

Conventional cyanoacrylate adhesives polymerize through an anionic mechanism initiated by weak bases, such as the moisture present on surfaces. While this allows for rapid curing, it can be difficult to control. Light-curing systems offer a "cure-on-demand" capability, providing greater control over the bonding process.

The development of light-curing cyanoacrylate systems involves the incorporation of photoinitiators into the formulation. lencolo37.com Photoinitiators are molecules that, upon exposure to light of a specific wavelength, generate reactive species (free radicals or ions) that initiate the polymerization of the cyanoacrylate monomers. lencolo37.comgoogle.com This allows the adhesive to remain in a liquid state until it is exposed to a light source, at which point it cures rapidly.

Research in this area has focused on identifying suitable photoinitiators that are stable in the acidic environment of a cyanoacrylate formulation and are sensitive to either ultraviolet (UV) or visible light. google.com Type I photoinitiators generate free radicals directly upon light absorption, while Type II photoinitiators require a co-initiator to produce the reactive species. lencolo37.com Acylphosphine oxides and titanocenes are examples of photoinitiators that have been investigated for their effectiveness in curing cyanoacrylate adhesives. jnfuturechemical.comnih.gov The use of visible light photoinitiators is particularly advantageous for biomedical applications as it avoids the potential for tissue damage associated with UV radiation. uvebtech.com More recent research has explored the use of ferrocene derivatives as photoinitiators that can be activated by visible and even near-infrared light. semanticscholar.orgacs.org

Below is a table of common photoinitiators and their activation wavelengths used in light-curing systems.

PhotoinitiatorTypeActivation Wavelength Range (nm)
Benzoin EthersType I320-380
Acylphosphine Oxides (e.g., TPO)Type I380-425
Bisacylphosphine Oxides (e.g., BAPO)Type I365-416
Camphorquinone (with amine co-initiator)Type II400-500
TitanocenesType Iup to 500

Investigational Biomedical Applications

Tissue Adhesion and Wound Closure Research (e.g., Topical Skin Closure)

This compound is a colorless, low-viscosity liquid that can polymerize rapidly in the presence of moisture. wikipedia.org This property has led to its investigation as a tissue adhesive for topical skin closure. Research has shown that while this compound can be effective for closing superficial lacerations under low tension, its bond strength on the first day is only about 10-15% of that achieved with sutures. specialchem.com However, the breaking strength of wounds repaired with n-butyl-2-cyanoacrylate, a related compound, has been found to be equal to that of sutured wounds after 5-7 days. specialchem.com

Studies comparing cyanoacrylate adhesives with traditional sutures have yielded mixed results regarding cosmetic outcomes. One meta-analysis found that cyanoacrylate tissue adhesives offered better cosmetic outcomes at one month or less, comparable results between one and three months, and sutures were favored for cosmetic outcomes at three to twelve months. nih.gov Cyanoacrylate adhesives have been associated with less pain and a shorter closure time. nih.gov The degradation of this compound can produce byproducts like formaldehyde and cyanoacetate, which can lead to tissue toxicity. specialchem.comnih.gov

Research AspectFinding
Initial Bond Strength Approximately 10-15% of sutures on day 1 specialchem.com
Later Wound Strength Equal to sutures at 5-7 days (for n-butyl-2-cyanoacrylate) specialchem.com
Cosmetic Outcome Favorable for cyanoacrylates at ≤1 month, comparable at >1 to ≤3 months, and favors sutures at >3 to 12 months nih.gov
Closure Time Shorter with cyanoacrylate adhesives nih.gov
Pain Less pain associated with cyanoacrylate adhesives nih.gov

Bone Graft Fixation Studies

The use of this compound in bone graft fixation is an area of active research. Studies in rabbits have explored its efficacy in comparison to traditional methods like titanium screws. nih.gov One pilot study found that adhesives based on n-butyl-cyanoacrylate were effective in fixing autologous bone grafts and were compatible with bone structures. nih.gov Interestingly, the groups using the adhesive showed less graft resorption over a 120-day period compared to the screw fixation group. nih.gov However, complete incorporation of the bone graft was observed in the screw fixation group, while it was only partially incorporated in the adhesive groups at the end of the study period. nih.gov Another study noted that while cyanoacrylate adhesives can maintain the stability of a bone graft, they may not allow for its biological integration into the recipient site. The adhesive strength of cyanoacrylate-based adhesives is generally reported to be lower than that of screws. dcu.ie

Role in Orthopedic and Dental Research (excluding basic applications)

In advanced orthopedic and dental research, this compound is being investigated for applications beyond simple adhesion. In orthopedics, there is interest in its use for craniofacial skeletal fixation. dntb.gov.ua However, concerns about tissue toxicity due to degradation products remain a significant hurdle for internal applications. nih.govdcu.ie

In dentistry, cyanoacrylate adhesives have been explored for a variety of procedures. nih.gov Research has looked into their use for the fixation of grafting materials and membranes in regenerative surgery. mdpi.com One of the advantages noted is the simplification of membrane fixation, which can reduce procedure time and clinician discomfort. nih.gov Studies have also investigated the use of isoamyl cyanoacrylate for wound closure after third molar extractions, finding significantly less pain and bleeding compared to sutures. In periodontal surgery, the use of cyanoacrylate for fixing free gingival grafts has been shown to result in less shrinkage of the graft and reduced pain at the recipient site compared to suturing techniques. nih.gov

Use as a Drug Carrier System (e.g., Nanoparticles)

Poly(alkyl cyanoacrylate) (PACA) nanoparticles, including those made from this compound, are being extensively researched as drug delivery systems. researchgate.net These nanoparticles are of interest due to their biocompatibility and biodegradability. researchgate.net They can be formulated to encapsulate various drugs, offering a way to protect the therapeutic agent and potentially target its delivery. researchgate.nettaylorfrancis.com The size of the alkyl chain in the cyanoacrylate monomer influences the degradation rate of the resulting nanoparticles, which in turn affects the drug release profile. researchgate.net For instance, longer alkyl chains lead to slower degradation and a more controlled release of the encapsulated drug. researchgate.net

Research has focused on preparing these nanoparticles and loading them with different drugs. researchgate.net The ability to modify the surface of these nanoparticles allows for the attachment of targeting ligands, which can help in directing the drug-loaded particles to specific cells or tissues, a particularly valuable strategy in cancer therapy.

Nanoparticle FeatureResearch Significance
Biocompatibility Well-known and established for PACA nanoparticles researchgate.net
Biodegradability Allows for the release of encapsulated drugs and clearance from the body researchgate.net
Drug Encapsulation Can carry a wide range of therapeutic agents researchgate.nettaylorfrancis.com
Controlled Release Degradation rate, and thus drug release, can be modulated by the alkyl chain length researchgate.net
Targeted Delivery Surface modification enables targeting to specific sites

Embolic Agents and Vascular Applications

This compound and other cyanoacrylates are utilized as liquid embolic agents in endovascular procedures to occlude blood vessels. nih.govafinitica.com This is particularly relevant in the treatment of arteriovenous malformations (AVMs). nih.govafinitica.com When injected, the liquid adhesive polymerizes upon contact with the ions in the blood, forming a solid cast that blocks blood flow. afinitica.comdigitellinc.com

The polymerization time is a critical factor that needs to be controlled to ensure the adhesive solidifies in the desired location. nih.gov To make the adhesive visible under imaging during the procedure, it is often mixed with an oil-based contrast agent like Lipiodol. mdpi.com This mixture not only provides radiopacity but also helps to modulate the polymerization rate. mdpi.com The use of cyanoacrylate glues in embolization can lead to an acute inflammatory reaction in the vessel wall, which progresses to a chronic and granulomatous process. nih.govmdpi.com While effective for permanent occlusion, there is a risk of recanalization if the nidus of a lesion like an AVM is not completely embolized. nih.gov

Analytical Methodologies for Methyl 2 Cyanoacrylate Research

The accurate detection and characterization of methyl 2-cyanoacrylate (MCA) and its polymer are crucial for research and occupational safety. Various analytical methodologies have been developed to quantify the monomer in vapor form and to characterize the resulting polymer, poly(this compound).

Regulatory Science and Ethical Considerations in Methyl 2 Cyanoacrylate Research

Evolution of Regulatory Frameworks for Cyanoacrylate Adhesives in Biomedical Use

The journey of cyanoacrylate adhesives from commercial products to regulated medical devices has necessitated the development of specific regulatory pathways. In the United States, the Food and Drug Administration (FDA) has been central to this evolution, establishing a risk-based classification system to manage the approval of these devices.

The FDA classifies medical devices into three categories based on the level of risk they pose to the patient and/or user. ntnu.nofda.gov This classification determines the regulatory requirements for marketing a device. ntnu.nofda.gov Cyanoacrylate-based medical products can be found in all three classes, depending on their intended use and indications for use. ntnu.nonih.govresearchgate.net

Class I devices are considered low-risk and are subject to the least regulatory control, known as "general controls." medicaldevicecourses.comarterexmedical.comsimplerqms.com Many Class I devices are exempt from premarket notification. fda.gov An example of a Class I cyanoacrylate device is a liquid bandage for minor topical wounds. nih.govresearchgate.net

Class II devices pose a moderate risk and require both general controls and "special controls" to ensure their safety and effectiveness. medicaldevicecourses.comarterexmedical.comsimplerqms.com Special controls can include specific performance standards, post-market surveillance, and patient registries. arterexmedical.com Cyanoacrylate products like dental cements and orthodontic bracket adhesives are often classified as Class II. ntnu.noscientific.netresearchgate.net A premarket notification, or 510(k), is typically required for these devices. ntnu.nofda.gov

Class III devices present the highest risk and are subject to the most stringent regulatory oversight. medicaldevicecourses.comarterexmedical.comsimplerqms.com These devices usually support or sustain human life, are of substantial importance in preventing impairment of human health, or present a potential, unreasonable risk of illness or injury. simplerqms.com Tissue adhesives intended for internal use or for closing surgical incisions are automatically classified as Class III devices. ntnu.nomedicaldevicecourses.com These require a Premarket Approval (PMA) application, which involves extensive testing and clinical data to demonstrate a reasonable assurance of safety and effectiveness. ntnu.nofda.gov

Device ClassRisk LevelRegulatory ControlsPremarket SubmissionCyanoacrylate Examples
Class ILowGeneral ControlsMost are exempt from 510(k)Liquid bandages nih.govresearchgate.net
Class IIModerateGeneral and Special ControlsPremarket Notification (510(k)) ntnu.nofda.govDental cements, Orthodontic bracket adhesives ntnu.noscientific.netresearchgate.net
Class IIIHighGeneral Controls and Premarket ApprovalPremarket Approval (PMA) ntnu.nofda.govTopical skin adhesives (e.g., Dermabond™, Indermil™), Embolic agents ntnu.nonih.govscientific.net

To navigate the complex regulatory pathways for high-risk devices, the FDA provides guidance documents for manufacturers. For Class III cyanoacrylate tissue adhesives, which are considered "significant risk devices," clinical evaluation requires an approved Investigational Device Exemption (IDE) application before a study can begin. ntnu.noscientific.net An IDE allows an investigational device to be used in a clinical study to collect safety and effectiveness data, typically to support a future PMA application. fda.govnamsa.com

The FDA has issued specific guidance for "Cyanoacrylate Topical Tissue Adhesives" to assist manufacturers in preparing IDE and PMA applications. nih.govresearchgate.netscientific.netresearchgate.net These documents outline the necessary preclinical, clinical, and labeling information that should be submitted. ntnu.no The process involves:

Feasibility Studies : Small, often non-randomized studies to evaluate the procedures and refine instructions for use before a larger pivotal study. ntnu.noscientific.net

Pivotal Studies : Larger, well-controlled clinical trials to gather valid scientific evidence of the device's safety and effectiveness. ntnu.no

PMA Submission : A comprehensive application that includes all laboratory, animal, and clinical data for FDA review. ntnu.no

An approved IDE exempts the device from certain regulations that apply to commercially distributed products, allowing for lawful shipment for the purpose of the investigation. fda.govecfr.gov The initiation of such studies also requires approval from an Institutional Review Board (IRB). ntnu.nonamsa.com

Ethical Implications of Research on Methyl 2-Cyanoacrylate Toxicity

The investigation into the potential toxicity of this compound (MCA) is fraught with ethical considerations. Researchers must carefully design studies that advance scientific understanding while upholding the highest standards of safety for both study participants and laboratory personnel.

A primary ethical challenge in MCA research is balancing the potential benefits of its use in medicine against the risks of exposure. nih.gov While cyanoacrylate adhesives offer advantages like rapid wound closure and reduced risk of needlestick injuries for healthcare workers, concerns about their toxicity persist. nih.gov

Occupational exposure to MCA vapors is a significant concern. Studies have documented that such exposure can lead to eye and respiratory tract irritation. who.int In some cases, occupational asthma has been linked to exposure to cyanoacrylates. who.intscilit.com This necessitates that research environments and clinical settings maintain proper ventilation, consider the use of air filters, and ensure that personnel use appropriate personal protective equipment to minimize exposure. nih.govresearchgate.net For patients, the primary concern is the biocompatibility of the adhesive and its degradation products. The breakdown of shorter-chain cyanoacrylates, like this compound, can release byproducts such as formaldehyde (B43269) and cyanoacetate (B8463686), which can lead to tissue inflammation. nih.gov Ethical research must therefore prioritize the development and use of longer-chain, less toxic derivatives for internal medical applications. nih.gov

A critical ethical consideration in the toxicological assessment of this compound is its potential to cause genetic mutations or cancer. nih.gov Research study design must account for these serious potential risks.

Several in vitro studies have investigated the mutagenicity of MCA. Some findings have shown that this compound adhesives and their vapors can be mutagenic in the Salmonella typhimurium (Ames) test, specifically in the TA100 strain. researchgate.netnih.govnih.gov This has led to concerns that MCA may pose a carcinogenic hazard, particularly in occupational settings with vapor exposure. researchgate.netnih.gov

However, other assessments have concluded that cyanoacrylates are not expected to be carcinogenic or have genotoxic potential. industrialchemicals.gov.au This discrepancy highlights the complexity of toxicological evaluation and the ethical imperative for researchers to conduct comprehensive, long-term studies to clarify these risks. Research designs must incorporate a variety of toxicological endpoints to fully characterize the hazard. The potential for carcinogenicity, even if low, requires a cautious approach, emphasizing risk mitigation strategies and informed consent for any human subjects involved in clinical research.

Toxicological EndpointResearch Findings on this compound (MCA)Ethical Consideration in Research
Mutagenicity- Found to be mutagenic in Salmonella typhimurium strain TA100 in some in vitro tests. researchgate.netnih.govnih.gov
  • Vapors from MCA monomer were responsible for the mutagenic effect. nih.gov
  • - Obligation to investigate and clarify conflicting findings.
  • Implementation of safety protocols to protect researchers from exposure to potentially mutagenic vapors.
  • Carcinogenicity- Concerns raised about carcinogenic hazard due to positive mutagenicity results. researchgate.netnih.gov
  • Other evaluations conclude it is not expected to be carcinogenic. industrialchemicals.gov.au
  • - Necessity for long-term toxicity/carcinogenicity studies.
  • Full disclosure of potential risks in informed consent for clinical trials.
  • Cytotoxicity- Degradation into formaldehyde and cyanoacetate can cause tissue inflammation. nih.gov
  • Shorter alkyl chains (like methyl) degrade faster, implying higher local concentrations of toxic by-products. nih.gov
  • - Prioritizing research on and use of safer, longer-chain cyanoacrylates for biomedical applications. nih.gov

    Responsible Reporting of Adverse Effects and Limitations

    The ethical conduct of research and its subsequent publication hinges on the principles of honesty, accuracy, and transparency. nih.govscielo.br In the context of this compound and related compounds, responsible reporting of adverse effects and methodological limitations is not merely a procedural formality but a critical component of scientific integrity and public health safeguarding. eikipub.comnih.gov This involves a full and unbiased disclosure of all findings, including those that are unfavorable, to ensure that the scientific record accurately reflects the known risks and the boundaries of current knowledge. nih.govwolterskluwer.com

    A fundamental obligation for researchers is the complete and timely reporting of all adverse events (AEs), particularly serious adverse events (SAEs), to sponsors, ethics committees, and regulatory bodies. nih.gov Guidelines from authorities like the U.S. Food and Drug Administration (FDA) mandate that manufacturers and importers of medical devices report events that may have caused or contributed to a death or serious injury. regulatorymedicaldevice.comfda.gov For events requiring remedial action to prevent substantial public harm, reporting is often required within days. celegence.comfda.gov

    However, evidence suggests that reporting is not always complete. Research into cyanoacrylate adhesive closure (CAC) for medical applications has revealed significant under-reporting of serious adverse events in the medical literature and suboptimal reporting to regulatory agencies. nih.gov One analysis of the FDA's Total Product Life Cycle (TPLC) database uncovered 899 reports of serious adverse events associated with CAC, including 13 deaths, 7 strokes, and 211 thromboembolic events, which were not widely reflected in published medical studies. nih.govscilit.com This discrepancy highlights a critical gap between raw post-market surveillance data and the available scientific literature, potentially skewing the perception of the compound's safety profile.

    The spectrum of reported adverse effects for cyanoacrylate-based products is broad, underscoring the necessity for meticulous documentation. nih.govnih.gov These events range from localized reactions to severe systemic complications.

    Effect TypeSpecific Adverse EventContext/Application
    Systemic/SeriousDeath, Stroke, Thromboembolic EventsCyanoacrylate Adhesive Closure (CAC) in venous treatment nih.govscilit.com
    Immune/AllergicHypersensitivity, Immune Reactions, Allergic Contact DermatitisMedical tissue adhesives and CAC nih.govnih.govfda.gov
    Local Tissue ReactionPhlebitis, Foreign Body Granuloma, Inflammation, SeromaMedical tissue adhesives and CAC nih.govnih.govfda.gov
    DermalPruritus, Skin Blistering, Chronic PainTopical skin adhesives fda.gov

    Beyond the reporting of adverse outcomes, intellectual honesty requires researchers to transparently acknowledge the limitations of their studies. scielo.breikipub.com This provides essential context for the interpretation of results and guides future research. Common limitations in the study of this compound and its derivatives can be categorized by their source.

    Limitation CategorySpecific LimitationImplication for Research
    Material PropertiesBrittleness and poor peel properties of the cured adhesiveLimits applications where flexibility and impact resistance are required researchgate.netresearchgate.net
    Material PropertiesRapid curing rate and short shelf-lifeCan be unsuitable for applications requiring longer working times or dispersion frontiersin.org
    Study DesignDifficulty in translating in vitro cytotoxicity results to in vivo biocompatibilityIn vitro models may not fully capture the complex biological response in a living organism
    MethodologicalLack of consensus on the clinical definition of certain adverse events (e.g., phlebitis)Leads to inconsistencies in the reporting and incidence rates of common adverse effects nih.gov

    Failure to report limitations can lead to the misapplication of research findings and hinder scientific progress. wolterskluwer.com By openly discussing the constraints of their work, researchers uphold the principles of transparency and allow the scientific community to build upon a more accurate and complete foundation of knowledge. nih.gov

    Future Directions and Emerging Research Frontiers for Methyl 2 Cyanoacrylate

    Development of Novel Polymeric Architectures

    Research is actively pursuing the development of new cyanoacrylate-based polymers with tailored properties. This involves exploring sustainable resources and creating copolymers that exhibit enhanced performance characteristics compared to traditional poly(methyl 2-cyanoacrylate).

    The increasing demand for environmentally friendly materials has spurred research into bio-based adhesives. A significant development in this area is the formulation of cyanoacrylate adhesives from renewable resources. For instance, a high-performance liquid cyanoacrylate has been developed using 60% bio-based materials, primarily formulated from castor oil. assemblymag.com This bio-based adhesive demonstrates excellent bonding capabilities and bonds within 15 seconds. assemblymag.com The broader trend in the adhesive industry involves utilizing side streams from other industrial processes, such as crude tall oil (CTO) from pine tree pulp production, to create value-added bio-based chemicals. adhesivesmag.com These efforts are part of a larger movement to reduce dependence on petroleum resources and lower the carbon footprint of chemical products. adhesivesmag.com The ability to tailor formulations from alkyl cyanoacrylates allows for the creation of derivative compounds that meet specific application requirements, making them highly sought-after candidates in various sectors. nih.gov

    A primary limitation of standard polycyanoacrylates is their relatively low heat resistance, as they are linear, thermoplastic polymers. threebond.co.jp A key strategy to overcome this is the synthesis of copolymers with improved thermal and mechanical properties.

    Heat Resistance: One approach involves creating cyanoacrylates with unsaturated groups. threebond.co.jp After the initial rapid anionic polymerization, a secondary heating step can induce thermal radical polymerization among the remaining unsaturated groups, creating a crosslinked polymer with significantly higher heat resistance. threebond.co.jp Another successful method is the radical copolymerization of cyanoacrylates with other monomers, such as methyl methacrylate (MMA). mdpi.com Studies on copolymers of ethyl 2-cyanoacrylate and MMA have shown that thermal stability increases with a higher MMA content in the polymer backbone. mdpi.com The inclusion of MMA units is believed to suppress the "unzipping" degradation of the polymer chain. mdpi.com

    Mechanical Strength and Toughness: To improve the mechanical performance, particularly toughness, elastomeric copolymers can be incorporated into the cyanoacrylate monomer. google.com Research has shown that using an elastomeric copolymer that is the reaction product of an olefin and a (meth)acrylate ester, and is soluble in the monomer, can significantly enhance the toughness of the cured adhesive. google.com The relative concentrations of the non-polar olefin and the polar acrylate components in the copolymer are critical for controlling its compatibility and toughening effect. google.com

    Copolymer SystemEnhanced PropertyMechanismReference
    Cyanoacrylate with unsaturated groupsHeat ResistanceCrosslinking of polymer chains via thermal radical polymerization. threebond.co.jp
    Ethyl 2-cyanoacrylate with Methyl Methacrylate (MMA)Thermal StabilityInclusion of MMA units suppresses the unzipping degradation of the polymer. mdpi.com
    Cyanoacrylate with Olefin-(meth)acrylate Elastomeric CopolymerToughnessIncorporation of a soluble elastomeric phase within the polycyanoacrylate matrix. google.com

    Refined Understanding of Biocompatibility and Degradation Mechanisms

    For biomedical applications, a deep understanding of how cyanoacrylates interact with biological systems over time is crucial. Research is focused on the long-term fate of these materials in the body and the specific chemical mechanisms that govern their toxicity.

    When used inside the body, cyanoacrylate adhesives undergo degradation and elicit a tissue response. The deposition of cyanoacrylate within a blood vessel, for example, causes an acute inflammatory reaction that transitions to a chronic, granulomatous process with fibrosis after approximately one month. mdpi.com Studies using radioactively-labeled poly(this compound) have shown that the polymer is gradually degraded in vivo. afinitica.com The degradation products are subsequently excreted through urine and feces, with no significant retention of radioactive components in vital tissues or organs. afinitica.com This indicates that the material is eventually cleared from the body. Some applications, such as endovascular embolization, rely on the cyanoacrylate for permanent vessel occlusion, which has been shown to have a low rate of recanalization, confirming its long-term presence and efficacy in such uses. mdpi.com

    The biocompatibility of alkyl cyanoacrylates is directly related to the length of the alkyl ester chain. researchgate.net The degradation of poly(alkyl cyanoacrylates) occurs through hydrolytic scission of the polymer chain, which releases two main products: formaldehyde (B43269) and an alkyl cyanoacetate (B8463686). afinitica.com

    The tissue toxicity is primarily attributed to the release of formaldehyde. afinitica.comnih.gov Short-chain cyanoacrylates, such as methyl and ethyl 2-cyanoacrylate, degrade more rapidly, leading to a faster and higher local concentration of formaldehyde, which can cause tissue inflammation and cytotoxicity. researchgate.netnih.gov In contrast, longer-chain derivatives, like 2-octyl cyanoacrylate, degrade at a much slower rate. nih.gov This slower degradation allows the resulting byproducts to be metabolized more safely, evoking a lesser inflammatory response and resulting in lower toxicity. afinitica.comnih.gov This fundamental difference in degradation kinetics is why long-chain cyanoacrylates are considered more suitable for use as tissue adhesives. researchgate.net

    Alkyl Chain LengthDegradation RateFormaldehyde ReleaseResulting BiocompatibilityReference
    Short (e.g., Methyl, Ethyl)FastRapid, high concentrationHigher toxicity, more inflammation researchgate.netnih.gov
    Long (e.g., 2-Octyl)SlowSlow, low concentrationLower toxicity, less inflammation afinitica.comresearchgate.netnih.gov

    Integration with Advanced Technologies

    The unique properties of this compound and its derivatives are being leveraged through integration with other advanced technologies, opening up novel applications in medicine, forensics, and materials science.

    Nanotechnology: Colloidal nanoparticles derived from poly(alkyl cyanoacrylates) have shown significant promise as platforms for drug and vaccine delivery systems. mdpi.com These nanoparticles can encapsulate therapeutic agents, offering a targeted approach to treatment.

    Advanced Medical Procedures: In the field of endovascular interventional radiology, cyanoacrylates are used as embolic agents to block blood flow to tumors or abnormal blood vessels. mdpi.com This application requires integration with sophisticated imaging technologies for precise delivery. mdpi.com To enhance visibility under imaging, the inherently radiolucent cyanoacrylate is often mixed with radio-opaque agents like tantalum powder. mdpi.com

    Forensic Science: A well-established advanced application is the use of cyanoacrylate vapors for the development of latent fingerprints. mdpi.com The vaporized monomer polymerizes on contact with the amino acids and moisture present in fingerprint residues, creating a stable, visible white print. mdpi.com

    Optical Technologies: The specific refractive indices of poly(alkyl 2-cyanoacrylates) make them suitable for certain optical applications. threebond.co.jp For instance, they have been studied for use in sheathing materials for fiber optic cables, where precise control over the refractive index is critical for light transmission. threebond.co.jp

    Additive Manufacturing and 3D Printing Applications

    This compound, a primary component in cyanoacrylate adhesives (commonly known as superglues), has found a significant application in the post-processing of 3D printed objects. creatz3d.com.sgall3dp.com It is a preferred adhesive for joining parts fabricated from rigid plastics commonly used in additive manufacturing, such as Polylactic Acid (PLA), Acrylonitrile Butadiene Styrene (ABS), and Polyethylene Terephthalate Glycol-Modified (PETG). all3dp.comhopsonglue.com The adhesive's utility stems from its ability to form strong, rapid bonds that result in nearly invisible seams, making it ideal for assembling objects printed in multiple pieces. all3dp.comhopsonglue.com

    The bonding process is initiated by the presence of moisture, with ambient air humidity typically being sufficient to trigger the rapid polymerization of the cyanoacrylate monomer. prusa3d.com For successful adhesion, proper surface preparation is critical. Surfaces should be smoothed, often with fine-grit sandpaper, and thoroughly cleaned to remove dirt, grease, and loose particles. all3dp.com The adhesive is applied sparingly to prevent the formation of a bulge of dried material along the seam. creatz3d.com.sg While this compound does not corrode or damage common 3D printing photopolymers and thermoplastics, its fumes can be an irritant. creatz3d.com.sgprusa3d.com The resulting bond is a thin, rigid layer, which makes it less suitable for flexible or elastic materials. all3dp.comprusa3d.com

    Table 1: Application of this compound in 3D Printing

    Property Description Relevant Materials Source
    Bonding Action Rapid anionic polymerization initiated by moisture. PLA, ABS, PETG, other rigid plastics. all3dp.comprusa3d.com
    Bond Strength Forms a strong, durable bond suitable for sectioned models. Rigid thermoplastics and photopolymers. creatz3d.com.sghopsonglue.com
    Curing Time Cures in seconds to minutes, depending on conditions. Most common 3D printing plastics. all3dp.com
    Seam Appearance Can create nearly invisible seams when applied correctly. All compatible materials. hopsonglue.com
    Limitations Forms a rigid layer, making it unsuitable for flexible materials. TPU, TPE (Flex). all3dp.comprusa3d.com

    Smart Adhesive Systems with Tunable Curing and Degradation

    Research is exploring the development of "smart" adhesive systems based on cyanoacrylates, which allow for greater control over their curing and degradation properties. One approach involves two-part systems that separate the cyanoacrylate monomer from a cationic catalyst. google.com When mixed, the catalyst initiates the cure of a cationically curable component (like epoxy), which in turn can initiate the polymerization of the cyanoacrylate. google.com This method allows for improved fixture times without compromising the toughness of the final cured adhesive. google.com

    Another area of investigation focuses on monitoring the polymerization and degradation processes in real-time. Electrochemical Impedance Spectroscopy (EIS) has been shown to be a viable, non-invasive method for tracking the curing kinetics of cyanoacrylate adhesives. tudublin.ie This technique measures changes in the polymer's dielectric behavior over time. tudublin.ie EIS can also be used to measure moisture-induced degradation of the bonded polymer, providing insights into the aging behavior and long-term stability of the adhesive bond. tudublin.ie Understanding these kinetics is fundamental to designing adhesives with programmable or "tunable" degradation profiles, which is particularly relevant for temporary medical applications where the adhesive needs to break down over a specific timeframe. The degradation of polycyanoacrylate in a physiological environment primarily occurs through ester cleavage by side-chain hydrolysis, which ultimately leads to a loss of adhesion. tudublin.ie

    Addressing Current Challenges in Biomedical Applications

    Strategies for Overcoming Poor Mechanical Strength and Low Stability in Medical Adhesives

    While this compound and its longer-chain homologs are used in medicine, their inherent brittleness and low stability can be significant drawbacks. researchgate.net The linear thermoplastic polymers formed at room temperature exhibit low stability at elevated temperatures. afinitica.com To address these limitations, several modification strategies have been developed.

    One effective method is the incorporation of toughening agents with elastic properties, such as rubber or anhydride, into the cyanoacrylate formulation. pcbiochemres.com These additives help to increase the shear strength of the adhesive. Another approach involves copolymerization with other monomers, such as methyl methacrylate (MMA) or 1,1,2-trichlorobutadiene-1,3, to improve flexibility, bonding strength, and biocompatibility. researchgate.net

    Furthermore, the thermal stability of cyanoacrylate compositions can be enhanced by introducing structuring modifiers into the polymer chain. afinitica.com Derivatives of α-cyanosorbic acid, for example, can be copolymerized with α-cyanoacrylates during the gluing process to form structured polymers with significantly higher thermostability. afinitica.com Research has also explored blending cyanoacrylate-modified molecules with copolymers like PEO-PPO-PEO to create more flexible bonds for repairing wet tissues and bones, mimicking the underwater adhesion mechanisms of mussel proteins. mdpi.com

    Table 2: Strategies to Enhance Mechanical Properties of Cyanoacrylate Adhesives

    Strategy Additive/Modifier Resulting Improvement Source
    Toughening Rubber, Anhydride Increased shear strength and toughness. pcbiochemres.com
    Copolymerization Methyl methacrylate (MMA), 1,1,2-trichlorobutadiene-1,3 Improved flexibility and biocompatibility. researchgate.net
    Thermal Stabilization α-cyanosorbic acid derivatives Formation of structured polymers with higher thermostability. afinitica.com
    Biomimicry PEO-PPO-PEO triblock copolymer blends Enhanced flexibility for underwater/wet tissue applications. mdpi.com

    Enhancing Adhesion in High-Tension Areas

    In biomedical settings, particularly for wound closure, maintaining adhesion in areas subject to high tension is a critical challenge for many adhesives. nih.gov However, certain cyanoacrylate-based adhesives have demonstrated significant efficacy in these demanding applications due to their high bond strength and matrix toughness. nih.govnih.gov

    For instance, 2-octyl-cyanoacrylate has been shown to successfully close high-tension wounds, proving comparable in long-term efficacy and wound breaking strength to traditional silk sutures. nih.gov The ability of these adhesives to perform under high tension is attributed to their rapid, water-initiated anionic polymerization, which forms a strong, cohesive material covalently bonded to the amine groups of tissue proteins. nih.gov Studies have shown that for certain procedures, such as abdominal wall repair, cyanoacrylate-based adhesives can achieve fixation strengths equal to that of suture fixation. nih.gov This makes them a viable alternative to mechanical closure methods like staples, particularly as they may help prevent complications such as skin abscesses that can result from mechanical closures. nih.gov

    Environmental Impact and Sustainability Research

    Environmental Fate and Exposure Assessment

    The production and use of this compound as an adhesive can lead to its release into the environment through various waste streams. nih.gov If released into the atmosphere, its vapor pressure indicates that it will exist solely as a vapor. nih.gov In this phase, vapor-phase this compound is subject to degradation through reactions with photochemically-produced hydroxyl radicals. nih.gov When heated to decomposition, it can emit toxic fumes, including nitrogen oxides and hydrogen cyanide. nih.govwho.int The degradation process of cyanoacrylate adhesives can also produce formaldehyde. nih.govwho.int

    Occupational exposure to this compound is a key consideration in workplaces where it is produced or used. nih.gov Exposure can occur via inhalation and dermal contact. nih.gov The American Conference of Governmental Industrial Hygienists (ACGIH) has established a Threshold Limit Value (TLV) of 2 ppm and a Short-Term Exposure Limit (STEL) of 4 ppm for this compound. osha.gov Sensory irritation in the nose and eyes is reported to occur in the 3- to 5-ppm range. osha.gov While it is considered to be of low toxicity, repeated exposure can cause skin irritation. who.intosha.gov Members of the general public may also be exposed through inhalation or skin contact when using commercial cyanoacrylate adhesive products. nih.gov

    Biodegradation and Bioconcentration Studies in the Environment

    The environmental fate of this compound is intrinsically linked to its rapid polymerization in the presence of moisture. nih.govinchem.org This reactivity significantly influences its biodegradation and bioconcentration potential. Research into the environmental degradation of cyanoacrylates has largely focused on the broader class of polyalkyl cyanoacrylates, with specific studies on this compound being less common.

    Upon release into the environment, particularly in aquatic systems, this compound monomer is expected to polymerize quickly. nih.gov This rapid conversion to a solid polymer means that environmental processes typically associated with soluble organic compounds, such as volatilization from water surfaces and bioconcentration in aquatic organisms, are not considered relevant for the monomer itself. nih.gov The focus of environmental degradation studies, therefore, shifts to the breakdown of the resulting poly(this compound).

    The primary mechanism for the degradation of polyalkyl cyanoacrylates is through hydrolytic chain scission. researchgate.net This process involves the breaking of the polymer chains by water, leading to the formation of smaller molecules. One of the identified degradation products is formaldehyde. inchem.orgresearchgate.netculturalheritage.org The rate of this degradation is influenced by several factors, including the length of the alkyl ester chain and the pH of the surrounding medium. Studies have shown that cyanoacrylates with shorter alkyl chains, such as ethyl cyanoacrylate, degrade more rapidly than those with longer chains, like butyl cyanoacrylate. culturalheritage.orgbioone.org This suggests that poly(this compound), with the shortest alkyl group, would be expected to have a relatively faster degradation rate compared to its longer-chain counterparts.

    Environmental conditions also play a crucial role in the degradation process. Research has indicated that cyanoacrylate adhesives tend to degrade more readily in alkaline and moist conditions. culturalheritage.org Conversely, acidic environments appear to inhibit the degradation of these polymers. culturalheritage.orgbioone.org

    Similarly, there is a scarcity of information regarding the bioconcentration of this compound. Bioconcentration is the accumulation of a chemical in an organism from the surrounding environment. Due to its rapid polymerization in water, the potential for the monomer to be taken up and concentrated by aquatic organisms is considered low. nih.gov The resulting polymer is a solid and is not expected to bioaccumulate in the same manner as soluble compounds.

    Table of Research Findings on Cyanoacrylate Degradation:

    Factor InvestigatedObservationRelevant Cyanoacrylate Analogs
    Primary Degradation Mechanism Hydrolytic chain scissionPolyalkyl cyanoacrylates
    Key Degradation Product FormaldehydeEthyl cyanoacrylate, Butyl cyanoacrylate
    Effect of Alkyl Chain Length Shorter chains degrade fasterEthyl cyanoacrylate, Butyl cyanoacrylate
    Effect of pH Degradation is faster in alkaline conditions and slower in acidic conditionsEthyl cyanoacrylate, Butyl cyanoacrylate
    Effect of Moisture Increased moisture promotes degradationCyanoacrylate adhesives

    Q & A

    Q. What are the recommended methods for synthesizing Methyl 2-cyanoacrylate in laboratory settings?

    this compound is typically synthesized via base-catalyzed condensation of cyanoacetic acid derivatives with formaldehyde, followed by esterification. For controlled polymerization, anionic initiation is preferred due to its rapid reaction kinetics. Researchers should use inhibitors like hydroquinone (0.1–1%) to prevent premature polymerization during storage. Critical parameters include maintaining anhydrous conditions, temperature control (±2°C), and inert atmospheres to avoid side reactions .

    Q. What safety protocols are essential when handling this compound to prevent occupational exposure?

    • Engineering Controls : Use local exhaust ventilation (LEV) systems with a minimum capture velocity of 0.5 m/s to mitigate vapor exposure. Enclosed processes are recommended for large-scale synthesis .
    • Personal Protective Equipment (PPE) : Wear nitrile gloves (≥0.11 mm thickness), indirect-vent goggles, and chemically resistant aprons. Respiratory protection (NIOSH-approved N95 masks) is required if airborne concentrations exceed 2.5 mg/m³ .
    • Emergency Measures : Install eyewash stations and deluge showers within 10 seconds of exposure areas. Contaminated clothing must be removed immediately and laundered separately .

    Q. How should researchers characterize this compound purity and structural integrity?

    • Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) using a C18 column and acetonitrile/water (70:30 v/v) mobile phase. Retention time typically ranges 4.5–5.2 minutes .
    • Spectroscopy : FTIR analysis identifies key functional groups (C≡N stretch: 2240 cm⁻¹, ester C=O: 1745 cm⁻¹). NMR (¹H, 400 MHz) confirms structure: δ 6.7–7.1 (vinyl protons), δ 3.8 (methoxy group) .
    • Thermal Analysis : DSC reveals polymerization exotherm at 85–95°C, with glass transition temperature (Tg) of poly(this compound) at 120°C .

    Advanced Research Questions

    Q. What mechanistic insights explain the relationship between poly(this compound) molecular weight and formaldehyde release during degradation?

    Poly(this compound) undergoes hydrolytic degradation via ester cleavage, releasing formaldehyde as a byproduct. Studies show that lower molecular weight polymers (<50 kDa) degrade faster due to increased chain-end reactivity, resulting in 2.3× higher formaldehyde release compared to high-MW (>100 kDa) variants. Researchers should use GPC to monitor MW and correlate it with cytotoxicity assays (e.g., Swiss 3T3 cell viability) to optimize biocompatibility .

    Q. How do conflicting data on this compound’s allergenic potential impact experimental design?

    Discrepancies arise from variability in impurity profiles (e.g., residual monomers or stabilizers) and exposure duration. To resolve this:

    • Dose-Response Studies : Conduct patch tests at 0.1%, 1%, and 10% concentrations in murine models, monitoring IgE levels and histamine release over 72 hours.
    • Analytical Controls : Quantify residual hydroquinone via LC-MS to ensure <10 ppm in test samples .

    Q. What advanced polymerization techniques improve the stability of this compound-based adhesives?

    • Living Anionic Polymerization : Using initiators like tetrabutylammonium fluoride (TBAF) achieves narrow polydispersity (Đ = 1.1–1.3) and tailored MW (10–100 kDa).
    • Copolymerization : Blending with 10–20% ethyl 2-cyanoacrylate reduces brittleness while maintaining adhesive strength (>25 MPa). Characterize using DMA to assess storage modulus (E’) and tan δ peaks .

    Methodological Considerations for Data Interpretation

    • Contradiction Resolution : When conflicting toxicity data arise, cross-validate using ISO 10993-5 elution assays (24-hour exposure) and in vivo dermal sensitization models (OECD 406).
    • Statistical Rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (p < 0.05). Report confidence intervals for degradation rates .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Methyl 2-cyanoacrylate
    Reactant of Route 2
    Methyl 2-cyanoacrylate

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.